molecular formula C14H26N4O B11754810 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11754810
M. Wt: 266.38 g/mol
InChI Key: OXGPFBRZHYFOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound featuring a pyrazole ring substituted with a methyl and isopropyl group, and a morpholine ring connected via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and isopropyl groups via alkylation reactions. The final step includes the attachment of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.

Scientific Research Applications

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Similar Compounds

  • {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
  • {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule can result in unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C14H26N4O/c1-12(2)18-13(3)14(11-16-18)10-15-4-5-17-6-8-19-9-7-17/h11-12,15H,4-10H2,1-3H3

InChI Key

OXGPFBRZHYFOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.